- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464

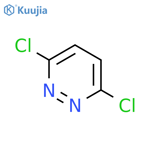

Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)

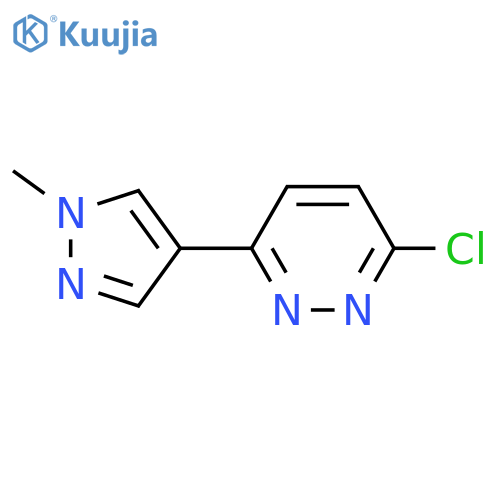

943541-20-6 structure

Nome do Produto:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

N.o CAS:943541-20-6

MF:C8H7ClN4

MW:194.620979547501

MDL:MFCD16109166

CID:1039650

PubChem ID:54595607

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)

- MFCD16109166

- SCHEMBL509162

- SY116190

- AKOS011063777

- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine

- DA-00466

- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine

- DS-4236

- LIRXMNGKIROHGY-UHFFFAOYSA-N

- A1-02973

- Z871789894

- 943541-20-6

- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine

- CS-B1038

- EN300-91412

- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine

- DTXSID90712423

-

- MDL: MFCD16109166

- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3

- Chave InChI: LIRXMNGKIROHGY-UHFFFAOYSA-N

- SMILES: ClC1C=CC(C2=CN(C)N=C2)=NN=1

Propriedades Computadas

- Massa Exacta: 194.0359239g/mol

- Massa monoisotópica: 194.0359239g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 178

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.8

- Superfície polar topológica: 43.6Ų

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,2-8°C

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-5G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

¥ 3,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-1G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 1g |

¥ 1,267.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ5923-10G |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 10g |

¥ 6,309.00 | 2023-04-12 | |

| Enamine | EN300-91412-1.0g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 1.0g |

$314.0 | 2025-02-21 | |

| Chemenu | CM102368-1g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95+% | 1g |

$265 | 2021-08-06 | |

| Alichem | A029183747-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 5g |

$693.00 | 2023-08-31 | |

| Alichem | A029183747-25g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95% | 25g |

$2377.48 | 2023-08-31 | |

| Enamine | EN300-91412-0.25g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.25g |

$116.0 | 2025-02-21 | |

| Enamine | EN300-91412-0.5g |

3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| Chemenu | CM102368-5g |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

943541-20-6 | 95%+ | 5g |

$217 | 2024-07-19 |

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt

Referência

- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referência

- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C

1.2 0 °C; overnight, 0 °C → rt

1.2 0 °C; overnight, 0 °C → rt

Referência

- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- Preparation of pyridazinones as antitumor agents, Germany, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C

Referência

- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C

Referência

- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C

Referência

- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C

Referência

- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C

Referência

- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

Referência

- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C

Referência

- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C

Referência

- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C

1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt

Referência

- Preparation method of pyrazole compound and its intermediates, China, , ,

Método de produção 16

Condições de reacção

Referência

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C

Referência

- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C

Referência

- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials

- 3,6-Dichloropyridazine

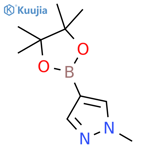

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

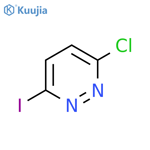

- 3-Chloro-6-Iodopyridazine

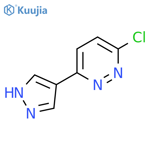

- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Literatura Relacionada

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

3. Caper tea

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) Produtos relacionados

- 2366-56-5(Methyl 2-Fluoropropanoate)

- 2549000-44-2(2-(3,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

- 683767-11-5(4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1024694-68-5(8(Z),11(Z),14(Z)-Monoeicosatrienoin)

- 1823853-88-8(2-(3-Chloro-5-fluorophenyl)propanenitrile)

- 2060027-90-7(2-(1-methanesulfonylethenyl)thiophene)

- 1698493-15-0(5-(2-bromo-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid)

- 1805308-63-7(2-(Difluoromethyl)-4-(fluoromethyl)-3-iodopyridine)

- 1806190-92-0(3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 866725-52-2(2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Pureza:99%

Quantidade:5g

Preço ($):179.0